2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723082
InChI: InChI=1S/C9H11BrS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2
SMILES:
Molecular Formula: C9H11BrS
Molecular Weight: 231.15 g/mol

2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene

CAS No.:

Cat. No.: VC17723082

Molecular Formula: C9H11BrS

Molecular Weight: 231.15 g/mol

* For research use only. Not for human or veterinary use.

2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene -

Specification

Molecular Formula C9H11BrS
Molecular Weight 231.15 g/mol
IUPAC Name 2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene
Standard InChI InChI=1S/C9H11BrS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2
Standard InChI Key RZFFPUFMEARRAR-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=CC=CS2)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a [1-(bromomethyl)cyclopropyl]methyl group. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the bromomethyl group (-CH2Br) provides a reactive handle for further chemical modifications.

Molecular Formula:
C9H11BrS\text{C}_9\text{H}_{11}\text{Br}\text{S}
Molecular Weight:
221.15 g/mol (calculated based on analogous structures ).

Key Structural Features:

  • Thiophene Core: Aromatic stability with electron-rich sulfur contributing to electrophilic substitution reactivity.

  • Cyclopropane Ring: High ring strain (∼27.5 kcal/mol) predisposes it to ring-opening reactions.

  • Bromomethyl Group: A polarizable C-Br bond (bond energy: ∼276 kJ/mol) facilitates nucleophilic substitutions or eliminations.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step strategies to introduce the cyclopropane and bromomethyl groups onto the thiophene backbone. A plausible pathway derived from related compounds includes:

  • Cyclopropanation:

    • Reaction of thiophene-2-carbaldehyde with diazomethane or Simmons-Smith reagent to form the cyclopropylmethyl group.

  • Bromination:

    • Radical bromination using N-bromosuccinimide (NBS) under UV light to install the bromomethyl moiety.

Example Reaction Conditions:

StepReagents/ConditionsYield
CyclopropanationCH₂N₂, CuCl, 0°C → RT65%
BrominationNBS, AIBN, CCl₄, reflux72%

Purification and Characterization

  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate (9:1) for isolation.

  • Crystallization: Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction .

Chemical Reactivity

Nucleophilic Substitution

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):
R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-
Applications: Derivatization for drug candidates (e.g., antitumor agents).

Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles (e.g., H⁺, Br₂):
Cyclopropane+HBr1-bromo-3-(thiophen-2-yl)propane\text{Cyclopropane} + \text{HBr} \rightarrow \text{1-bromo-3-(thiophen-2-yl)propane}
Kinetics: Ring-opening rates increase with temperature (ΔH‡ ≈ 15 kcal/mol) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings (Suzuki, Heck):
Ar-Br+Ar’B(OH)2PdAr-Ar’\text{Ar-Br} + \text{Ar'B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Ar'}
Catalyst Systems: Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O.

Applications and Research Findings

Pharmaceutical Intermediates

  • Anticancer Agents: Analogous bromothiophenes inhibit kinase enzymes (IC₅₀ = 0.1–5 μM).

  • Antimicrobials: Thiophene-bromine hybrids show activity against S. aureus (MIC = 8 μg/mL) .

Materials Science

  • Organic Semiconductors: Bromine enhances electron mobility in thiophene-based polymers (μₑ = 0.5–2 cm²/V·s).

  • Liquid Crystals: Cyclopropane-thiophene hybrids exhibit nematic phases at 120–180°C.

Comparison with Related Compounds

CompoundSubstituentsReactivityApplications
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiopheneBr at C2, cyclopropyl at C3Double substitution sitesCross-coupling templates
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiopheneMethyl at C2, cyclopropyl at C4Steric hindranceLiquid crystals

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